molecular formula C24H36N4OS B11059226 3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11059226
M. Wt: 428.6 g/mol
InChI Key: DQXFCJYKFYELSY-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with tert-butyl groups and a thiadiazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine and an appropriate alkyl halide.

    Coupling with Benzamide: The final step involves coupling the thiadiazole-piperidine intermediate with 3,5-di-tert-butylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a dihydrothiadiazole.

    Substitution: The benzamide core allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions, potentially inhibiting metalloproteins. The piperidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of a benzamide core, thiadiazole ring, and piperidine moiety. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H36N4OS

Molecular Weight

428.6 g/mol

IUPAC Name

3,5-ditert-butyl-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H36N4OS/c1-23(2,3)18-14-17(15-19(16-18)24(4,5)6)21(29)25-22-27-26-20(30-22)10-13-28-11-8-7-9-12-28/h14-16H,7-13H2,1-6H3,(H,25,27,29)

InChI Key

DQXFCJYKFYELSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)CCN3CCCCC3)C(C)(C)C

Origin of Product

United States

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